Ruberythric acid

Catalog No.
S578577
CAS No.
152-84-1
M.F
C25H26O13
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruberythric acid

CAS Number

152-84-1

Product Name

Ruberythric acid

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1

InChI Key

GCGGSVAWTYHZBI-CVQRFVFPSA-N

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Synonyms

beta-2-Alizarin primeveroside; Rubian; Rubianic acid

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Ruberythric acid is a natural anthraquinone derivative primarily extracted from the roots of the madder plant, Rubia tinctorum L. This compound is characterized by its complex molecular structure, represented by the chemical formula C25H26O13C_{25}H_{26}O_{13} . Ruberythric acid exhibits a rich red color, making it a valuable natural dye. Its extraction and characterization have been extensively studied using techniques such as nuclear magnetic resonance spectroscopy .

Research suggests ruberythric acid may have potential anti-cancer properties []. Studies have observed that it can inhibit the growth of human skin cancer cells []. The mechanism behind this inhibition is still being explored, but it might involve interactions with cell components or affecting cellular processes []. More research is needed to fully understand the mechanism of action.

  • Decomposition: When subjected to boiling water, ruberythric acid decomposes to form alizarin, a well-known dye .
  • Enzymatic Hydrolysis: In an aqueous phase, ruberythric acid can be completely converted to alizarin within 360 minutes through enzymatic hydrolysis using beta-glucosidase .
  • Acid and Alkali Stability: The compound is sensitive to both acidic and alkaline conditions, leading to its decomposition under these environments .

Ruberythric acid has demonstrated significant biological activities, particularly in inhibiting cellular processes:

  • DNA Synthesis Inhibition: Research indicates that ruberythric acid can inhibit DNA synthesis, which may impact cellular replication and growth .
  • Protein Synthesis Inhibition: The compound also affects protein synthesis, further contributing to its potential as an anti-cancer agent .
  • Mitochondrial Membrane Potential: It alters mitochondrial membrane potential, which is crucial for energy production in cells .

The synthesis of ruberythric acid typically involves extraction from natural sources. The primary methods include:

  • Solvent Extraction: Ruberythric acid can be selectively extracted from madder roots using various solvents. This method allows for the isolation of the compound while minimizing impurities .
  • Hydrolysis Reactions: Enzymatic hydrolysis has been employed to convert glycosides in madder roots into ruberythric acid effectively .

Ruberythric acid has several applications:

  • Natural Dyeing: It is widely used as a natural dye in textiles due to its vibrant color and stability .
  • Pharmaceuticals: The biological activities of ruberythric acid suggest potential applications in developing anti-cancer drugs and other therapeutic agents .
  • Research: Its unique properties make it a subject of interest in biochemical research, particularly in studies related to natural colorants and their effects on biological systems.

Interaction studies have focused on how ruberythric acid interacts with various biological systems:

  • Cellular Studies: Investigations have shown that ruberythric acid can affect cell viability and proliferation due to its inhibitory effects on DNA and protein synthesis .
  • Enzymatic Interactions: Studies demonstrate that ruberythric acid can be hydrolyzed by specific enzymes, leading to the production of alizarin, which has its own set of biological activities .

Ruberythric acid shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure TypeUnique Features
AlizarinAnthraquinoneDerived from the decomposition of ruberythric acid; widely used as a dye.
PurpurinAnthraquinoneAnother natural dye from madder; known for its bright red color but less stable than ruberythric acid.
LucidinAnthraquinoneA glycoside that can also be derived from madder; has different solubility properties.

Ruberythric acid is unique due to its dual role as both a dye and a biologically active compound, making it particularly valuable in both industrial and pharmaceutical contexts. Its stability under various conditions further distinguishes it from similar compounds like purpurin, which may degrade more easily.

XLogP3

-1.2

UNII

4360A2Y7JD

Other CAS

152-84-1

Wikipedia

Ruberythric acid

Dates

Modify: 2024-04-14

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